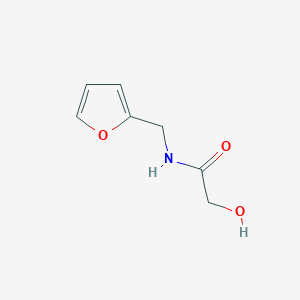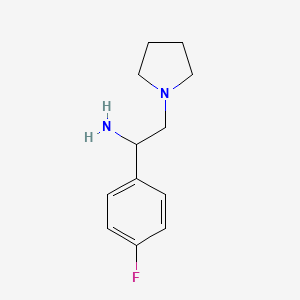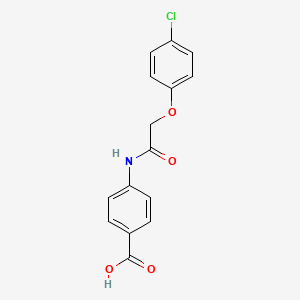
4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)benzyl chloride is an organic compound with the molecular formula C13H10ClF. It is a derivative of benzyl chloride, where the benzyl group is substituted with a fluorophenyl group at the para position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenyl)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce 4-fluorobenzyl chloride. This intermediate is then reacted with 4-fluorobenzene in the presence of a catalyst to yield 4-(4-Fluorophenyl)benzyl chloride .
Industrial Production Methods
In industrial settings, the production of 4-(4-Fluorophenyl)benzyl chloride often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzyl alcohols or carboxylic acids.
Reduction: Forms benzyl fluoride.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)benzyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)benzyl chloride involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but lacks the additional phenyl group.
Benzyl chloride: The parent compound without the fluorine substitution.
4-Fluorophenylmethanol: The alcohol derivative of 4-fluorobenzyl chloride
Uniqueness
4-(4-Fluorophenyl)benzyl chloride is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it particularly useful in the synthesis of pharmaceuticals and other high-value chemicals .
Eigenschaften
CAS-Nummer |
32193-95-6 |
|---|---|
Molekularformel |
C13H10ClF |
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 |
InChI-Schlüssel |
HABHGBOCWJYINP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)


![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)

![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)
